

An In-depth Technical Guide to Trimethylboron-d9 (CAS: 6063-55-4)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Trimethylboron-d9

Cat. No.: B1602552

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylboron-d9 (TMB-d9), also known as tris(trideuteriomethyl)borane, is the deuterated isotopologue of trimethylboron. Its unique properties, stemming from the presence of deuterium, make it a valuable tool in various scientific and industrial fields, including materials science, nuclear technology, and potentially in pharmaceutical research and development. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of **Trimethylboron-d9**.

Chemical and Physical Properties

The physical and chemical properties of **Trimethylboron-d9** are summarized in the table below. These properties are similar to its non-deuterated counterpart, with slight differences attributable to the kinetic isotope effect.

Property	Value	Reference(s)
CAS Number	6063-55-4	[1]
Molecular Formula	C ₃ D ₉ B	[1]
Molecular Weight	64.97 g/mol	[1]
Appearance	Colorless gas	
Melting Point	-161.5 °C	[2]
Boiling Point	-20.2 °C	[2]
Vapor Density	2.3 (vs air)	[3]
Solubility	Reacts with water.	
Purity	Typically available in high purity, e.g., 99 atom % D.	[4]
Synonyms	Tris(trideuteriomethyl)borane, Deuterated Trimethylboron	[3]

Synthesis of Trimethylboron-d9

While specific, detailed protocols for the synthesis of **Trimethylboron-d9** are not readily available in the public domain, a plausible and commonly employed method for the synthesis of deuterated organometallic compounds involves the reaction of a suitable boron halide with a deuterated Grignard or organolithium reagent.

Proposed Experimental Protocol: Grignard Reaction

This protocol is based on general methods for the synthesis of organoboranes.

Materials:

- Boron trifluoride diethyl etherate (BF₃·OEt₂)
- Deuterated methyl iodide (CD₃I)
- Magnesium turnings

- Anhydrous diethyl ether
- Standard Schlenk line and glassware for air-sensitive reactions
- Deuterated solvents for NMR analysis (e.g., C_6D_6)

Procedure:

- **Preparation of Deuterated Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. A solution of deuterated methyl iodide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed, yielding a solution of deuterated methylmagnesium iodide (CD_3MgI).
- **Reaction with Boron Trifluoride:** The flask containing the Grignard reagent is cooled in an ice bath. Boron trifluoride diethyl etherate is added dropwise to the stirred solution of CD_3MgI . The reaction is exothermic and should be controlled by the rate of addition.
- **Work-up and Isolation:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The resulting **Trimethylboron-d9**, being a volatile gas, can be isolated by vacuum distillation and collected in a cold trap cooled with liquid nitrogen. The product should be handled with extreme care due to its pyrophoric nature.
- **Purification and Characterization:** The collected product can be further purified by fractional condensation. The identity and purity of the **Trimethylboron-d9** can be confirmed by NMR spectroscopy (1H , ^{11}B , ^{13}C) and mass spectrometry.

Caption: Synthesis workflow for **Trimethylboron-d9**.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{11}B NMR: The ^{11}B NMR spectrum is expected to show a singlet. The chemical shift for trialkylboranes typically falls in the range of +80 to +90 ppm[5]. Due to the electron-donating nature of the methyl groups, the boron nucleus is deshielded. The absence of protons directly attached to the boron results in a sharp singlet.

- ^1H NMR: In a fully deuterated sample (99 atom % D), the ^1H NMR spectrum should show a very small residual signal for any remaining C-H bonds in the methyl groups. Due to the spin of deuterium ($I=1$), any residual protons would be coupled to deuterium, resulting in a complex multiplet.
- ^{13}C NMR: The ^{13}C NMR spectrum will show a signal for the methyl carbons. This signal will be split into a multiplet due to coupling with the attached deuterium atoms ($^1J(^{13}\text{C}, ^2\text{H})$).

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Trimethylboron-d9** will show a molecular ion peak (M^+) at m/z corresponding to the molecular weight of the deuterated compound (approximately 65). The fragmentation pattern would involve the loss of deuterated methyl radicals ($\bullet\text{CD}_3$). The mass spectrum of the non-deuterated trimethylboron is available from the NIST WebBook, which can serve as a reference for the expected fragmentation pattern[6].

Applications in Research and Development

Isotopic Labeling in Drug Metabolism Studies

Deuterated compounds are extensively used in drug metabolism and pharmacokinetic (DMPK) studies. The "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond.

Trimethylboron-d9 can serve as a starting material for the synthesis of more complex deuterated molecules.

Caption: Isotopic labeling workflow for drug metabolism studies.

Precursor for Boron-Containing Thin Films

Trimethylboron is used as a precursor in chemical vapor deposition (CVD) to produce boron-containing thin films, such as boron carbide[7]. **Trimethylboron-d9** can be used in a similar manner, particularly in research settings where isotopic tracing of the deposition process is desired. For instance, its use in the boronization of fusion reactor walls has been documented, where a deuterated compound was required[8].

Signaling Pathway Context: Boron and Cellular Stress

While there is no known signaling pathway directly involving **Trimethylboron-d9**, boron compounds, in general, can induce cellular stress at high concentrations. Studies in yeast have shown that boron stress signals are transmitted through the Target of Rapamycin (TOR) pathway[9]. This pathway is a central regulator of cell growth and metabolism.

The proposed mechanism involves the accumulation of uncharged tRNAs, which activates the Gcn2 kinase. Gcn2 then phosphorylates the translation initiation factor eIF2 α , leading to a general inhibition of protein synthesis but a specific translational activation of the transcription factor Gcn4. Gcn4, in turn, upregulates the expression of genes involved in stress response, including the boron efflux pump Atr1.

Caption: Boron stress signaling via the TOR pathway in yeast.

This pathway highlights a potential mechanism by which boron-containing compounds could interact with cellular machinery, a consideration for the development of boron-based therapeutics.

Safety and Handling

Trimethylboron and its deuterated analogue are highly flammable and pyrophoric, igniting spontaneously in air. They are also toxic upon inhalation. All handling should be performed in a well-ventilated fume hood or glovebox under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, is mandatory.

Conclusion

Trimethylboron-d9 is a specialized chemical with significant potential in various research and industrial applications. Its primary utility lies in its use as a deuterated building block for the synthesis of more complex molecules for isotopic labeling studies and as a precursor for the deposition of boron-containing materials. While specific data on its biological interactions are scarce, understanding the general cellular response to boron provides a framework for future

investigations. Researchers and developers are encouraged to consult safety data sheets and handle this compound with the utmost care due to its hazardous nature.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethylboron-d9 (CAS: 6063-55-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602552#trimethylboron-d9-cas-number-6063-55-4]

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